molecular formula C19H13ClF3N5O B10938140 2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10938140
M. Wt: 419.8 g/mol
InChI Key: CXZPQMDCCRKOIS-UHFFFAOYSA-N
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Description

2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE is a complex organic compound that features a combination of several functional groups, including a chlorobenzyl group, a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final steps would involve the formation of the oxadiazole ring and the attachment of the chlorobenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would vary depending on the exact synthetic route used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions could modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds might include other pyrazolo[1,5-a]pyrimidine derivatives, oxadiazole-containing molecules, and compounds with trifluoromethyl groups. The uniqueness of 2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE lies in its specific combination of functional groups, which could confer unique properties and applications.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

Molecular Formula

C19H13ClF3N5O

Molecular Weight

419.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H13ClF3N5O/c20-12-5-1-10(2-6-12)7-17-25-26-18(29-17)14-9-16-24-13(11-3-4-11)8-15(19(21,22)23)28(16)27-14/h1-2,5-6,8-9,11H,3-4,7H2

InChI Key

CXZPQMDCCRKOIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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